molecular formula C21H40O7Si B12851118 Methoxytriethyleneoxyundecyltrimethoxysilane

Methoxytriethyleneoxyundecyltrimethoxysilane

Cat. No.: B12851118
M. Wt: 432.6 g/mol
InChI Key: FIHUJYJCWSQAMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxytriethyleneoxyundecyltrimethoxysilane is synthesized through a series of chemical reactions involving the introduction of methoxy and triethyleneoxy groups to an undecyltrimethoxysilane backbone. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation and etherification processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methoxytriethyleneoxyundecyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methoxytriethyleneoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methoxytriethyleneoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silane groups that can undergo hydrolysis and condensation reactions. The compound’s triethyleneoxy chain provides flexibility and enhances its compatibility with various materials .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Methoxytriethyleneoxyundecyltrimethoxysilane can be compared with other organosilane compounds, such as:

  • Trimethoxypropylsilane
  • Triethoxyoctylsilane
  • Methoxytriethyleneoxyoctyltrimethoxysilane

Uniqueness: this compound is unique due to its specific combination of methoxy, triethyleneoxy, and undecyltrimethoxysilane groups. This structure provides it with distinct properties, such as enhanced flexibility, improved adhesion, and compatibility with a wide range of materials .

Properties

Molecular Formula

C21H40O7Si

Molecular Weight

432.6 g/mol

IUPAC Name

trimethoxy-[2-[2-[2-(1-methoxyoctyl)oxetan-2-yl]oxetan-2-yl]oxetan-2-yl]silane

InChI

InChI=1S/C21H40O7Si/c1-6-7-8-9-10-11-18(22-2)19(12-15-26-19)20(13-16-27-20)21(14-17-28-21)29(23-3,24-4)25-5/h18H,6-17H2,1-5H3

InChI Key

FIHUJYJCWSQAMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC)OC

Origin of Product

United States

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